8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C₁₆H₁₂Cl₂N₂O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Chlorination and Hydrochloride Formation: The final step involves the chlorination of the carbonyl group followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Amides and Esters: Formed from substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Dihydroquinolines: Formed from reduction reactions.
Scientific Research Applications
8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride depends on its application:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-chloroquinoline share structural similarities.
Pyridine Derivatives: Compounds like 4-pyridinecarboxylic acid and 2-chloropyridine are structurally related.
Uniqueness
8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-3-2-4-12-13(16(17)20)9-14(19-15(10)12)11-5-7-18-8-6-11;/h2-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSUQBBQOSKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.